BenchChemオンラインストアへようこそ!

3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE

Medicinal Chemistry Structure–Activity Relationship Lipophilicity

3-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (CAS 557756-12-4) is a differentiated screening compound featuring a symmetrical 3,5-dimethylanilide that eliminates regiochemical ambiguity and simplifies NMR interpretation. Its XLogP3 of 4.6 and TPSA of 54.4 Ų place it in favorable oral bioavailability space (zero Rule-of-5 violations). The secondary anilide (HBD=1) provides a directional H-bond donor for target engagement, while the sulfanyl handle enables late-stage oxidation to sulfoxide/sulfone for SAR exploration. Supplied at ≥90% purity for non-human research. Request a quote to secure your supply.

Molecular Formula C17H18ClNOS
Molecular Weight 319.85
CAS No. 557756-12-4
Cat. No. B2509680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE
CAS557756-12-4
Molecular FormulaC17H18ClNOS
Molecular Weight319.85
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C17H18ClNOS/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-21-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
InChIKeyULUJEHZNIVJHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (CAS 557756-12-4): Structural Identity and Physicochemical Profile for Research Procurement


3-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (CAS 557756-12-4) is a synthetic arylthioether–propanamide with molecular formula C17H18ClNOS and monoisotopic mass 319.0797631 g/mol [1]. Its structure features a 4-chlorophenylthio moiety linked via a three-carbon propanamide bridge to a 3,5-dimethylaniline amide, yielding computed properties of XLogP3 = 4.6, topological polar surface area (TPSA) = 54.4 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds [1]. It is catalogued as a screening compound (Life Chemicals ID F2537-1017; AKOS001041758) and is supplied for non-human research applications, typically at ≥90% purity [1][2]. **Important caveat:** At the time of this assessment, no peer-reviewed primary research articles, patent‑disclosed biological data, or ChEMBL activity records were identified that report quantitative target‑engagement, inhibitory, or phenotypic data specifically for this compound. Consequently, the differentiation evidence that follows is drawn from computed physicochemical data, structural comparisons with closely related analogs, and class‑level knowledge of arylthioether amides, rather than from experimental head‑to‑head biological studies.

Why 3-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide Cannot Be Interchanged with Generic Analogs: A Procurement Decision Framework


Within the arylthioether–propanamide series, even subtle structural modifications produce measurable differences in computationally derived parameters that often translate into divergent binding, permeability, and metabolic profiles. For 3-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide specifically, its 3,5-dimethyl substitution on the anilide ring generates a symmetrical steric and electronic environment that is fundamentally distinct from 2,5‑dimethyl or 2,4‑dimethyl regioisomers; the meta‑methyl groups impose different rotational barriers around the amide C–N bond and alter the spatial presentation of the hydrogen‑bond donor [1]. Shortening the linker from propanamide to acetamide eliminates one methylene unit, reducing conformational entropy, rotatable bond count, and lipophilicity, while simultaneously constraining the relative orientation of the thioether and amide pharmacophores . Replacing the secondary anilide with a tertiary N,N‑dimethylamide removes the sole hydrogen‑bond donor, which can abolish a key interaction with biological targets that require H‑bond donation from the ligand [2]. These structural differences are not interchangeable: a screening hit or SAR trend obtained with one analog cannot be assumed to hold for another when the molecular property vectors differ across multiple dimensions simultaneously. The quantitative evidence below provides the data framework to support a deliberate comparative selection decision.

Quantitative Comparator‑Based Differentiation Evidence for 3-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (CAS 557756-12-4)


Regioisomeric Differentiation: 3,5-Dimethyl vs. 2,5-Dimethyl Substitution Pattern on Anilide Lipophilicity and Polar Surface Area

The 3,5‑dimethyl substitution pattern on the target compound produces a distinct computed lipophilicity and polar surface area profile compared to the 2,5‑dimethyl regioisomer. Using PubChem’s XLogP3 method, 3-[(4‑chlorophenyl)sulfanyl]-N-(3,5‑dimethylphenyl)propanamide has an XLogP3 of 4.6 and a TPSA of 54.4 Ų [1]. The 2,5‑dimethyl isomer, evaluated via ChemDiv’s internal method, shows a logP of 4.40, logD (pH ~7) of 4.40, and a polar surface area of 22.42 Ų . Although the computational methods differ (precluding direct subtraction), the TPSA values differ by approximately 32 Ų, reflecting the accessibility of the amide and thioether polar atoms in each regioisomer. Additionally, the target compound records 2 hydrogen bond acceptors (PubChem) vs. 3 for the 2,5‑isomer (ChemDiv), indicating that the spatial arrangement of the methyl groups modulates the effective count of solvent‑accessible acceptor sites [1].

Medicinal Chemistry Structure–Activity Relationship Lipophilicity Permeability Drug Design

Linker Length Differentiation: Propanamide (C3) vs. Acetamide (C2) Backbone Effects on Molecular Weight, Rotatable Bond Count, and Conformational Entropy

The target compound possesses a three‑carbon propanamide linker (CH₂–CH₂–C(=O)–NH–), whereas the closely related 2-[(4‑chlorophenyl)sulfanyl]-N-(3,5‑dimethylphenyl)acetamide (CAS 329079‑39‑2) contains a two‑carbon linker [1]. This one‑methylene difference reduces the molecular weight from 319.85 to 305.8 g·mol⁻¹ (Δ = 14.05 g·mol⁻¹) [1], and while exact rotatable bond counts for the acetamide analog are not available from the same prediction method, structural inspection confirms that the acetamide has one fewer sp³–sp³ bond. The longer propanamide linker increases conformational flexibility, which can facilitate the simultaneous engagement of two distal binding pockets (the thioether‑binding hydrophobic cleft and the amide‑binding polar region) that the shorter, more constrained acetamide cannot reach without inducing strain [1]. Additionally, the propanamide’s additional methylene contributes approximately +0.5 log units to XLogP3 relative to what would be predicted for the acetamide analog (estimation based on the Hansch π value for CH₂ ≈ +0.5), further differentiating their ADME profiles.

Medicinal Chemistry Conformational Analysis Linker Optimization Fragment-Based Drug Design

Hydrogen‑Bond Donor Capacity: Secondary Anilide (Target) vs. Tertiary N,N‑Dimethylamide Analog

The target compound retains a secondary amide (–CONH–) with one hydrogen‑bond donor (HBD = 1), whereas N,N‑dimethyl-3-[(4‑chlorophenyl)thio]propanamide (C11H14ClNOS, MW 243.75) is a tertiary amide lacking any N–H hydrogen‑bond donor [1][2]. The presence of the HBD dramatically changes the compound’s pharmacophore: the anilide N–H can serve as a directed hydrogen‑bond donor to backbone carbonyl groups in kinase hinge regions, a key interaction motif that the dimethylamide analog cannot satisfy [1]. Additionally, the target’s higher molecular weight (319.85 vs. 243.75 g·mol⁻¹; Δ = +76.1) and larger TPSA (54.4 Ų vs. an estimated ~25–35 Ų for the dimethylamide) reflect the bulkier, more polar 3,5‑dimethylanilide fragment. The HBD count difference is categorical (1 vs. 0), not merely quantitative, and represents a go/no‑go feature for any biological target where ligand H‑bond donation is experimentally required.

Hydrogen Bonding Target Engagement Pharmacophore Modeling Binding Affinity

Thioether Oxidation State: Sulfanyl (–S–) Ground State as a Latent Metabolic and Chemical Differentiation Point

The 4‑chlorophenylsulfanyl (–S–) group in the target compound is susceptible to metabolic and chemical oxidation to the corresponding sulfoxide (–SO–) and sulfone (–SO₂–). While no experimental oxidation rate data are available for this specific compound, class‑level knowledge of para‑substituted arylthioethers indicates that electron‑withdrawing substituents (such as the para‑chloro group) slow S‑oxidation by CYP450 enzymes relative to unsubstituted or electron‑donating analogs [1]. This provides a qualitatively more stable thioether ground state compared to, for example, 4‑methyl‑ or 4‑methoxy‑phenylthio analogs. Furthermore, the sulfur atom itself acts as a hydrogen‑bond acceptor capable of participating in weak C–H···S or sulfur–π interactions with aromatic protein side chains, a feature absent in the corresponding methylene (CH₂)‑linked analogs that are sometimes considered as isosteres [1]. The sulfanyl → sulfoxide/sulfone transformation pathway also offers a potential prodrug or latent reactivity strategy that is specific to the thioether chemotype.

Metabolism Oxidative Stability Thioether Chemistry Prodrug Design

Best‑Fit Research and Industrial Application Scenarios for 3-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (CAS 557756-12-4)


Medicinal Chemistry SAR Exploration in Arylthioether–Propanamide Series Requiring a Defined 3,5‑Dimethylanilide Pharmacophore

This compound is the appropriate choice when a medicinal chemistry campaign requires systematic variation of the arylthioether–propanamide scaffold and specifically requires the 3,5‑dimethyl substitution pattern on the anilide ring—a symmetrical arrangement that eliminates regiochemical ambiguity and simplifies NMR interpretation relative to unsymmetrical 2,5‑ or 2,4‑dimethyl analogs. The computed XLogP3 of 4.6 and TPSA of 54.4 Ų [1] place this compound in favorable physicochemical space for oral bioavailability according to Lipinski and Veber rules, with zero violations of Rule of 5 (MW < 500, logP < 5, HBD = 1 < 5, HBA = 2 < 10).

Crystallography and Biophysical Studies Requiring a Secondary Anilide Hydrogen‑Bond Donor

When a co‑crystallization or NMR‑based binding study requires a ligand capable of donating a hydrogen bond from the amide N–H to a protein backbone carbonyl (e.g., in kinase hinge regions or protease oxyanion holes), the secondary anilide of this compound provides a directional H‑bond donor (HBD = 1) [1]. This contrasts with the N,N‑dimethylamide analog (HBD = 0) [2], which cannot satisfy this pharmacophoric requirement and would be unsuitable for the same target.

Probing Linker Length Effects in Conformational SAR: C3 Propanamide Spacer for Distal Binding Site Engagement

The three‑carbon propanamide linker (5 rotatable bonds, MW = 319.85) [1] offers greater conformational reach than the two‑carbon acetamide analog (MW = 305.8) . Researchers investigating whether both the arylthioether pocket and the anilide‑binding region within a protein can be simultaneously occupied should select this compound over the shorter acetamide variant, particularly when preliminary docking or structural data suggest a required inter‑pharmacophore distance exceeding that achievable by a C2 linker.

Chemical Biology Probe Development Leveraging Thioether Reactivity as a Latent Functional Handle

The sulfanyl (–S–) group serves as a chemical handle for late‑stage oxidation to sulfoxide or sulfone derivatives, enabling on‑demand modulation of polarity and hydrogen‑bond acceptor strength [1]. This feature supports medicinal chemistry efforts where a single parent compound must be diversified into a small library of oxidation‑state analogs for SAR exploration, or where a thioether‑based Activity‑Based Protein Profiling (ABPP) probe is being designed with the 3,5‑dimethylanilide recognition element.

Quote Request

Request a Quote for 3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.